molecular formula C23H20N4O3S B11481876 13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11481876
M. Wt: 432.5 g/mol
InChI Key: KVBYJAIISMFNGH-UHFFFAOYSA-N
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Description

“13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” is a complex organic compound that features multiple functional groups, including methoxy, methyl, pyrrole, and thia groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:

  • Formation of the pyrrole ring through a Paal-Knorr synthesis.
  • Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
  • Construction of the triazatricyclo framework through cyclization reactions.
  • Incorporation of the thia group using sulfur-containing reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired products.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” may undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.

    Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, it may be explored for its potential therapeutic effects, possibly as a drug candidate for treating specific diseases.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which “13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” exerts its effects would depend on its specific applications. For example, if it has biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: can be compared with other compounds featuring similar functional groups, such as:

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C23H20N4O3S/c1-14-12-16(13-29-2)18-19-20(31-22(18)24-14)23(28)27(26-10-4-5-11-26)21(25-19)15-6-8-17(30-3)9-7-15/h4-12H,13H2,1-3H3

InChI Key

KVBYJAIISMFNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(C(=N3)C4=CC=C(C=C4)OC)N5C=CC=C5)SC2=N1)COC

Origin of Product

United States

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